

Solubility of Carbobenzoxyglycylglycine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Carbobenzoxyglycylglycine**

Cat. No.: **B103884**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Carbobenzoxyglycylglycine** (Cbz-Gly-Gly). Due to the limited availability of quantitative solubility data for **Carbobenzoxyglycylglycine** in publicly accessible literature, this guide presents the available qualitative data. To offer valuable insights into its expected solubility behavior, quantitative data for the structurally analogous compound, N-Carbobenzoxy-glycine (Cbz-glycine), is included. Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of such compounds, empowering researchers to generate precise data for their specific applications.

Understanding Solubility in Drug Development

Solubility is a critical physicochemical parameter in drug discovery and development. It influences a compound's bioavailability, manufacturability, and formulation. A thorough understanding of a compound's solubility in various solvents is essential for optimizing reaction conditions, purification processes, and for the development of suitable dosage forms.

Solubility Profile of Carbobenzoxyglycylglycine

Qualitative solubility data for **Carbobenzoxyglycylglycine** has been reported in several chemical catalogs and databases. This information provides a general understanding of its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of **Carbobenzoxyglycylglycine**

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[1]
Methanol	Very Slightly Soluble (Heated)	[1]
Water	Insoluble	[1]
Ethyl Acetate	Insoluble	
Other Water-Immiscible Solvents	Insoluble	

Quantitative Solubility of a Structural Analog: N-Carbonbenzoxy-glycine

In the absence of detailed quantitative data for **Carbobenzoxyglycylglycine**, the solubility of its close structural analog, N-Carbonbenzoxy-glycine (Cbz-glycine), can provide valuable insights. The primary structural difference is the presence of an additional glycine unit in **Carbobenzoxyglycylglycine**. A comprehensive study published in the *Journal of Chemical & Engineering Data* systematically measured the solubility of Cbz-glycine in fourteen different solvents at temperatures ranging from 283.15 K to 323.15 K.[2]

Table 2: Molar Fraction Solubility (x) of N-Carbonbenzoxy-glycine in Various Solvents at Different Temperatures (K)[2]

Temperature (K)	Methanol	Ethanol	i-Propanol	n-Propanol	n-Butanol	i-Butanol	n-Pentanol
283.15	0.1332	0.0889	0.0598	0.0691	0.0541	0.0412	0.0433
288.15	0.1551	0.1032	0.0698	0.0804	0.0628	0.0483	0.0506
293.15	0.1798	0.1197	0.0817	0.0935	0.0730	0.0565	0.0590
298.15	0.2078	0.1386	0.0956	0.1086	0.0848	0.0660	0.0687
303.15	0.2394	0.1604	0.1118	0.1261	0.0985	0.0769	0.0798
308.15	0.2751	0.1853	0.1306	0.1462	0.1143	0.0895	0.0926
313.15	0.3155	0.2138	0.1525	0.1693	0.1325	0.1040	0.1073
318.15	0.3611	0.2464	0.1778	0.1958	0.1534	0.1207	0.1241
323.15	0.4125	0.2836	0.2071	0.2261	0.1774	0.1400	0.1435

Temperature (K)	Acetone	2-Butanone	Methyl Acetate	Ethyl Acetate	Acetonitrile	Dichloromethane	Water
283.15	0.1089	0.0873	0.0711	0.0589	0.0388	0.0199	0.0021
288.15	0.1265	0.1014	0.0828	0.0687	0.0454	0.0234	0.0024
293.15	0.1467	0.1176	0.0963	0.0800	0.0531	0.0275	0.0028
298.15	0.1699	0.1363	0.1120	0.0931	0.0620	0.0323	0.0032
303.15	0.1966	0.1579	0.1299	0.1082	0.0722	0.0378	0.0037
308.15	0.2273	0.1828	0.1505	0.1255	0.0840	0.0442	0.0042
313.15	0.2625	0.2116	0.1741	0.1454	0.0976	0.0516	0.0048
318.15	0.3029	0.2447	0.2012	0.1682	0.1132	0.0602	0.0055
323.15	0.3491	0.2829	0.2323	0.1944	0.1311	0.0700	0.0063

Based on this data, it is anticipated that **Carbobenzoxyglycylglycine** will exhibit higher solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as acetone. Its solubility in nonpolar solvents and water is expected to be low.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of a solid compound like **Carbobenzoxyglycylglycine** using the static gravimetric method, which is a variation of the equilibrium (shake-flask) method.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically.

Materials and Apparatus

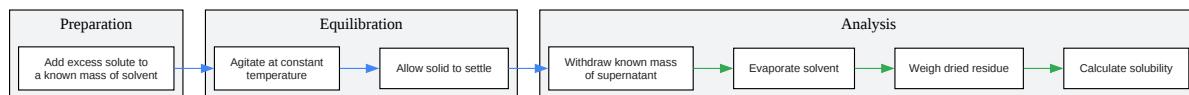
- **Carbobenzoxyglycylglycine** (or other solid compound)
- Selected solvents of high purity
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or magnetic stirrer with temperature control
- Sealed glass vials or flasks
- Syringes with filters (e.g., $0.45\text{ }\mu\text{m}$ PTFE)
- Drying oven or vacuum oven
- Desiccator

Detailed Methodology

- Preparation: Add an excess amount of **Carbobenzoxyglycylglycine** to a series of sealed vials, each containing a known mass of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.
- Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. A typical equilibration time can range from 24 to 72 hours.
- Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
- Gravimetric Analysis: Transfer the collected saturated solution into a pre-weighed container. Evaporate the solvent completely in a drying oven or vacuum oven at a suitable temperature that does not cause decomposition of the solute.
- Drying and Weighing: After the solvent is completely removed, cool the container with the dried residue in a desiccator to room temperature and weigh it on the analytical balance.
- Calculation: The mass of the dissolved solid is the difference between the final mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solid. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.



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Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **Carbobenzoxyglycylglycine** is not readily available, qualitative assessments indicate it is sparingly soluble in polar organic solvents and insoluble in water and nonpolar organic solvents. The comprehensive quantitative data for the structural analog, N-Carbonylethoxy-glycine, provides a valuable framework for estimating the solubility behavior of **Carbobenzoxyglycylglycine**, suggesting a preference for polar protic solvents. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine the precise solubility of **Carbobenzoxyglycylglycine** in solvent systems relevant to their specific research and development needs.

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